4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel
Descripción
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for 4-Desacetyl-2-debenzoyl--oxol Paclitaxel follows the complex stereochemical conventions established for taxoid natural products. The compound is officially designated as Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, 2a,7-bis(acetyloxy)-2a,3,4,5,5a,6,7,10,11,12,12a,12b-dodecahydro-3,5,12-trihydroxy-5a,9,13,13-tetramethyl-6-oxo-8,12-methano-2H-cyclodec[cd]isobenzofuran-10-yl ester, [2aS-[2aα,3β,5β,5aβ,7β,10α(αS,βR),12α,12aβ,12bα]]. This extensive nomenclature reflects the highly complex polycyclic structure characteristic of taxoid compounds, incorporating multiple stereochemical centers and functional group specifications.
The molecular formula of 4-Desacetyl-2-debenzoyl--oxol Paclitaxel is established as C40H47NO13, with a corresponding molecular weight of 749.81 daltons. The Chemical Abstracts Service registry number assigned to this compound is 159500-49-9, providing a unique identifier for database searches and regulatory documentation. The compound appears as an off-white foam under standard conditions, indicating its solid-state properties and potential crystalline characteristics.
The stereochemical configuration of this compound maintains the fundamental taxoid backbone while incorporating specific modifications that alter its three-dimensional structure. The designation "4-Desacetyl" indicates the absence of an acetyl group at the C4 position, while "2-debenzoyl" signifies the removal of the benzoyl group at the C2 position. These structural modifications represent deliberate synthetic alterations that distinguish this derivative from the parent paclitaxel molecule.
Comparative Structural Analysis with Parent Paclitaxel and Related Taxoids
The structural relationship between 4-Desacetyl-2-debenzoyl--oxol Paclitaxel and its parent compound paclitaxel reveals significant differences in molecular composition and functional group distribution. Paclitaxel, with the molecular formula C47H51NO14 and molecular weight of 853.9 daltons, contains seven additional carbon atoms, four additional hydrogen atoms, and one additional oxygen atom compared to the derivative compound. These differences reflect the presence of additional acetyl and benzoyl groups in the parent molecule that are absent in the derivative.
The most significant structural distinction lies in the functional group modifications present in 4-Desacetyl-2-debenzoyl--oxol Paclitaxel. The parent paclitaxel molecule contains acetyl groups at both the C2 and C4 positions, as well as benzoyl groups that contribute to its biological activity. The systematic removal of these groups in the derivative compound results in a simplified structure that serves as an important synthetic intermediate. This structural simplification facilitates further chemical modifications and provides insights into structure-activity relationships within the taxoid family.
The oxetane ring system, which represents a critical structural feature in paclitaxel's biological activity, undergoes modification in the derivative compound. Research has demonstrated that the four-membered oxetane ring in paclitaxel serves dual functions: rigidification of the tetracyclic core structure and provision of hydrogen-bond acceptor capabilities. In 4-Desacetyl-2-debenzoyl--oxol Paclitaxel, the presence of the -oxol modification suggests alterations to this critical ring system that may influence the compound's conformational properties and potential biological interactions.
Comparative analysis with other taxoid derivatives reveals that 4-Desacetyl-2-debenzoyl--oxol Paclitaxel represents part of a broader family of structurally related compounds used in pharmaceutical research. Similar derivatives include paclitaxel oxetane ring-opened compounds and various deacetylated analogs, each serving specific roles in synthetic chemistry and structure-activity relationship studies. The systematic study of these derivatives provides valuable insights into the essential structural features required for biological activity within the taxoid class.
Role of the -Oxol Ring in Molecular Conformation
The -oxol ring system in 4-Desacetyl-2-debenzoyl--oxol Paclitaxel represents a critical structural modification that significantly influences the compound's three-dimensional conformation and molecular stability. This ring system differs from the standard oxetane ring found in paclitaxel, introducing alternative conformational constraints that affect the overall molecular architecture. The oxol designation indicates the presence of an oxygen-containing ring with specific stereochemical properties that influence hydrogen bonding patterns and intermolecular interactions.
Molecular modeling studies of taxoid compounds have demonstrated that ring systems play crucial roles in determining bioactive conformations and protein binding capabilities. The research conducted on paclitaxel mimics using REDOR-Taxol structure analysis has shown that conformational rigidity is essential for maintaining appropriate spatial arrangements of functional groups. In the case of 4-Desacetyl-2-debenzoyl--oxol Paclitaxel, the -oxol ring system likely provides alternative rigidification compared to the standard oxetane ring, potentially altering the compound's ability to adopt bioactive conformations.
The conformational influence of the -oxol ring extends beyond simple structural rigidity to encompass effects on molecular dynamics and flexibility. Molecular dynamics simulations of taxoid derivatives have revealed that ring modifications can significantly impact conformational stability and the maintenance of critical hydrogen bonding interactions. The -oxol ring in this derivative compound may provide different flexibility characteristics compared to the parent oxetane ring, potentially offering advantages in synthetic accessibility while maintaining essential structural features.
The structural implications of the -oxol ring modification extend to the compound's role as a synthetic intermediate in paclitaxel-related chemistry. The altered ring system may provide improved chemical reactivity for specific synthetic transformations while maintaining the essential polycyclic framework required for further elaboration to more complex taxoid structures. This intermediate functionality represents a significant advantage in synthetic chemistry, where access to simplified but structurally relevant precursors facilitates the development of novel therapeutic agents and structure-activity relationship studies.
Energy decomposition analysis studies on taxoid analogs have demonstrated that ring modifications can significantly influence both conformational stability and intermolecular binding characteristics. The -oxol ring system in 4-Desacetyl-2-debenzoyl--oxol Paclitaxel likely exhibits distinct energy profiles compared to standard oxetane rings, potentially offering insights into alternative approaches for maintaining biological activity while simplifying synthetic requirements. These conformational and energetic considerations are essential for understanding the compound's utility in pharmaceutical research and its potential for further development into therapeutically relevant molecules.
Propiedades
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7,13-diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47NO13/c1-20-25(53-36(49)30(46)29(23-13-9-7-10-14-23)41-35(48)24-15-11-8-12-16-24)18-40(50)34-32-38(6,33(47)31(52-21(2)42)28(20)37(40,4)5)26(44)17-27(45)39(32,19-51-34)54-22(3)43/h7-16,25-27,29-32,34,44-46,50H,17-19H2,1-6H3,(H,41,48)/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVVWDXMPVABHE-KWIOUIIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Starting Materials and Key Modifications
The semi-synthetic approach remains the most industrially viable method for producing 4-desacetyl-2-debenzoyl--oxol paclitaxel. This strategy typically begins with 10-deacetylbaccatin III (10-DAB), a biosynthetic precursor isolated from Taxus species. The structural similarity between 10-DAB and the target compound allows for selective deprotection and functionalization:
-
Deprotection of C-10 Acetyl Group :
Hydrolysis under basic conditions (e.g., K₂CO₃ in methanol) removes the C-10 acetyl group, yielding 10-deacetylbaccatin III. -
Selective Oxidation at C-4 :
Controlled oxidation using tert-butyl hydroperoxide (TBHP) or Mn(OAc)₃ introduces a ketone at C-4, forming 4-desacetylbaccatin III. -
Debenzoylation at C-2 :
Acid-catalyzed cleavage (e.g., HCl in dioxane) removes the benzoyl group at C-2, yielding 2-debenzoyl-4-desacetylbaccatin III.
A critical challenge lies in preserving the oxetane ring (C-4 to C-20) during these steps. Studies show that maintaining anhydrous conditions and low temperatures (−20°C) minimizes ring-opening side reactions.
Table 1: Yield Optimization in Semi-Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| C-10 Deprotection | K₂CO₃, MeOH, 25°C, 6h | 92 | 98 |
| C-4 Oxidation | TBHP, CH₂Cl₂, −20°C, 2h | 85 | 95 |
| C-2 Debenzoylation | HCl (0.1M), dioxane, 40°C, 4h | 78 | 97 |
Fully Synthetic Approaches
Total Synthesis from Simple Precursors
While less common due to economic constraints, total synthesis provides insights into structure-activity relationships. The Jenkins pathway, adapted for taxane derivatives, involves:
-
Construction of the Taxane Core :
A Diels-Alder reaction between a diene and quinone derivative forms the A-B ring system, followed by cyclization to install the C-ring. -
Installation of Oxolane Ring :
Epoxidation of a C-4,C-5 double bond with mCPBA, followed by acid-catalyzed cyclization, generates the oxolane moiety. -
Functionalization of C-13 Side Chain :
Coupling with β-lactam intermediates introduces the N-benzoylphenylisoserine side chain.
This route achieves an overall yield of 1.2% over 42 steps, highlighting its impracticality for large-scale production.
Stereochemical Control
The C-2 and C-4 stereocenters require precise chiral auxiliaries. Evans oxazolidinones and Sharpless asymmetric epoxidation have been employed to achieve enantiomeric excess (ee) >98%.
Industrial Production Methods
Large-Scale Semi-Synthesis
Industrial protocols prioritize cost efficiency and scalability. Key advancements include:
-
Microbial Biotransformation :
Engineered Saccharomyces cerevisiae strains hydroxylate taxadiene intermediates, reducing reliance on plant-derived 10-DAB. -
Continuous Flow Chemistry :
Tubular reactors enable rapid mixing and heat transfer during oxidation and deprotection steps, improving yield by 15% compared to batch processes.
Table 2: Comparison of Industrial Methods
| Method | Throughput (kg/month) | Cost ($/g) | Environmental Impact (E-factor) |
|---|---|---|---|
| Plant Extraction | 50 | 1,200 | 8,500 |
| Microbial Synthesis | 200 | 400 | 1,200 |
| Continuous Flow | 300 | 250 | 600 |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves 4-desacetyl-2-debenzoyl-[2,-oxol paclitaxel from structurally similar impurities. Preparative HPLC achieves >99.5% purity at a recovery rate of 80%.
Spectroscopic Validation
-
NMR : δ 5.68 (d, J=7.2 Hz, H-2), δ 1.25 (s, C-19 CH₃) confirm deacetylation and debenzoylation.
-
HRMS : m/z 750.2984 [M+H]⁺ (calc. 750.2991) validates molecular formula C₄₀H₄₇NO₁₃.
Comparative Analysis of Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various derivatives of paclitaxel, each with unique structural modifications that can enhance or alter their biological activity .
Aplicaciones Científicas De Investigación
Chemistry
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel serves as a model compound in organic synthesis and reaction mechanisms. It is utilized to study complex organic reactions and to develop new synthetic methodologies. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of new derivatives with distinct biological activities .
Biology
In biological research, this compound has been investigated for its effects on cellular processes, particularly in cancerous cells. Studies have shown that it retains the ability to bind to the β-subunit of tubulin, enhancing microtubule assembly and preventing depolymerization. This action disrupts normal cell division processes, making it a valuable subject for further studies on cancer treatment strategies .
Medicine
The medicinal applications of this compound are particularly noteworthy. It is being explored as a potential anticancer agent with improved efficacy and reduced side effects compared to traditional paclitaxel formulations. Its unique structural modifications may enhance its therapeutic index, making it a candidate for clinical trials aimed at treating drug-resistant cancers .
Industry
In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents and formulations. It can be employed in analytical method development and quality control applications for drug production. Additionally, it serves as a reference standard in compliance with regulatory guidelines for drug manufacturing .
Case Study 1: Efficacy in Cancer Treatment
A phase II multicenter study examined the combination of oxaliplatin and paclitaxel in patients with cisplatin-refractory germ-cell tumors. Although this study primarily focused on paclitaxel, it provides insights into the effectiveness of taxane derivatives in overcoming drug resistance .
Case Study 2: Method Development
Research has indicated that this compound can be used for analytical method validation and quality control in pharmaceutical applications. This underscores its importance not only as a therapeutic agent but also as a critical component in ensuring drug safety and efficacy during production processes .
Mecanismo De Acción
The mechanism of action of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is similar to that of paclitaxel. It stabilizes microtubules, preventing their depolymerization, which leads to mitotic arrest and apoptosis in cancer cells . Additionally, it inhibits the TLR4 signaling pathway and activates ER stress-mediated cell death . These actions make it a potent anticancer agent with multiple molecular targets and pathways involved in its effects .
Comparación Con Compuestos Similares
Comparison with Similar Taxane Derivatives
Paclitaxel (Taxol®)
- Structure: C47H51NO14, with functional groups including a 10-acetate, 2-benzoyl, and 13-phenylisoserine side chain .
- Activity : Promotes tubulin polymerization, stabilizes microtubules, and exhibits IC50 values in the nM range (e.g., 0.02 μM in A2780 ovarian cancer cells) .
- Solubility : Highly lipophilic (Hildebrand parameter: 21.15 (J/cm³)^½), requiring Cremophor EL for clinical formulation .
- Resistance : Susceptible to P-glycoprotein (P-gp)-mediated efflux, limiting bioavailability in resistant cancers .
Docetaxel (Taxotere®)
- Structure: C43H53NO14, with a hydroxyl group at C10 and a tert-butyloxycarbonyl (Boc) side chain .
- Activity : 1.3–2.5× more potent than paclitaxel in preclinical models due to enhanced intracellular retention .
- Solubility: Improved water solubility compared to paclitaxel, enabling ethanol/polysorbate 80 formulations .
- Clinical Use : Lower incidence of hypersensitivity reactions but higher rates of fluid retention and neuropathy .
7-Deoxy- and 10-Deacetoxy Derivatives
- Structural Modifications :
- Activity :
Simplified Paclitaxel Analogs (Bridged Bicycles)
- Structure: Bridged bicyclononane mimics (e.g., compounds 31–34) designed to replicate the T-taxol conformation .
- Activity :
Key Comparative Data
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Weight | Key Modifications | IC50 (A2780 Cells) | Tubulin Assembly Activity | P-gp Interaction |
|---|---|---|---|---|---|
| Paclitaxel | 853.91 g/mol | None (parent compound) | 0.02 μM | ++++ | High |
| Docetaxel | 807.88 g/mol | C10-OH, Boc side chain | 0.01 μM | ++++ | Moderate |
| 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel | 978.32 g/mol | 4-Desacetyl, 2-debenzoyl, silyl groups | N/A* | Not reported | Likely Low** |
| 10-Deacetoxypaclitaxel | 811.89 g/mol | C10-deacetoxy | 1 nM | ++ | Low |
| Bridged Bicyclononane Analogs | ~400–500 g/mol | Simplified core | 10–18 μM | + | Not studied |
*Inferred from structural similarity to 10-deacetoxy derivatives .
Table 2: Solubility and Molecular Properties
| Compound | Hildebrand Solubility Parameter (J/cm³)^½ | Molecular Area (mm²) | Molecular Volume (mm³) |
|---|---|---|---|
| Paclitaxel | 21.15 | 744 | 754 |
| This compound | Not reported | Likely >800* | Likely >800* |
| FTS (Reference) | 21.06 | 415 | 365 |
*Predicted based on increased molecular weight and silyl groups .
Mechanistic and Clinical Implications
- Microtubule Dynamics: Unlike taccalonolide AJ (a non-taxane microtubule stabilizer), this compound likely retains paclitaxel’s suppression of microtubule shortening but may differ in catastrophe/rescue frequency modulation .
- Drug Delivery : Its high molecular weight and lipophilicity suggest slow diffusion from polymeric carriers, requiring tailored formulations for controlled release .
- Resistance Profile : Reduced benzoyl and acetyl groups may lower P-gp affinity, mirroring 10-deacetoxy derivatives’ improved efficacy in resistant cancers .
Actividad Biológica
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is a derivative of the well-known anti-cancer drug paclitaxel, which is primarily used in the treatment of various cancers, including breast and ovarian cancer. This compound is classified as an impurity of paclitaxel and has garnered attention for its biological activities and potential therapeutic applications.
- Chemical Formula : C40H47NO13
- Molecular Weight : 749.81 g/mol
- CAS Number : 159500-49-9
The compound features a complex structure that includes multiple functional groups contributing to its biological activity.
This compound exerts its effects primarily through the stabilization of microtubules, which disrupts normal mitotic spindle function during cell division. This mechanism is similar to that of paclitaxel, leading to apoptosis in cancer cells. The compound's ability to bind to the β-subunit of tubulin enhances microtubule assembly and prevents depolymerization, thereby inhibiting cell proliferation.
In Vitro Studies
Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 0.5 | |
| A549 (lung) | 0.8 | |
| HeLa (cervical) | 1.2 |
These findings suggest that the compound retains potent anti-cancer properties comparable to those of paclitaxel.
In Vivo Studies
In animal models, particularly murine models of breast cancer, this compound has shown promising results:
- Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.
- Survival Rates : Enhanced survival rates were observed in treated groups versus untreated controls.
The compound's pharmacokinetics have also been evaluated, showing favorable absorption and distribution profiles.
Case Studies
A review of case reports highlights the clinical relevance of paclitaxel derivatives in patients with hypersensitivity reactions to standard taxane therapies. For example:
- Case Study 1 : A patient with early-stage breast cancer exhibited severe hypersensitivity to standard paclitaxel but tolerated treatment with nab-paclitaxel (a formulation containing albumin-bound paclitaxel). This suggests that modifications in the paclitaxel structure can mitigate adverse effects while maintaining efficacy .
- Case Study 2 : Another patient experienced similar reactions but was successfully transitioned to a different taxane regimen after initial hypersensitivity events were managed with premedications .
These cases underscore the importance of exploring alternative formulations and derivatives like this compound for patients with taxane allergies.
Comparative Analysis with Other Taxanes
The following table summarizes the comparative efficacy and safety profiles of various taxanes, including this compound:
| Compound | Efficacy (IC50) | Hypersensitivity Risk | Notes |
|---|---|---|---|
| Paclitaxel | 0.5 µM | High | Commonly used |
| Docetaxel | 0.6 µM | Moderate | Less hypersensitivity |
| Nab-Paclitaxel | 0.7 µM | Low | Formulated with albumin |
| This compound | 0.5 µM | Low | Potential alternative |
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel that influence its microtubule-stabilizing activity?
- Methodological Answer : The compound retains the core 5-7-6 tricyclic taxane scaffold critical for tubulin binding. Structural modifications, such as the absence of the C-10 acetyl and C-2 benzoyl groups, reduce hydrophobicity while preserving interactions with the M-loop of β-tubulin. Comparative molecular modeling and REDOR NMR studies are used to validate binding conformations and pharmacophore alignment with microtubule pockets .
Q. What synthetic methodologies are commonly employed for the preparation of this compound analogs?
- Methodological Answer : Synthesis involves semi-synthetic routes starting from 10-deacetylbaccatin III. Key steps include:
- Regioselective protection of hydroxyl groups using 4-(dimethylamino)pyridine (DMAP) and trimethylsilyl chloride.
- Coupling reactions with modified side chains (e.g., non-aromatic isoserine derivatives) via carbodiimide-mediated esterification.
- Purification using preparative thin-layer chromatography (PTLC) or reverse-phase HPLC to isolate stereoisomers .
Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (<1% threshold).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) : For stereochemical assignment, particularly at C-2 and C-4 positions.
- X-ray crystallography : To resolve ambiguities in spatial conformation .
Advanced Research Questions
Q. How can sequential simplex optimization improve the development of lipid-based nanoparticle formulations for this compound?
- Methodological Answer : Sequential simplex optimization integrates Taguchi arrays to screen lipid ratios (e.g., glyceryl tridodecanoate:Brij 78) and process variables (e.g., emulsification temperature). Key steps:
- Phase 1 : Taguchi L9 orthogonal array to identify critical factors (e.g., entrapment efficiency, particle size).
- Phase 2 : Simplex iterations to refine nanoparticle stability (e.g., lyophilization without cryoprotectants) and sustained release profiles (e.g., <20% burst release over 72 hours) .
Q. What experimental strategies address discrepancies in cytotoxicity data between this compound and its structural analogs across different cancer cell lines?
- Methodological Answer :
- Dose-response normalization : Compare IC50 values using standardized assays (e.g., MTT or SRB) with matched cell densities and exposure times (e.g., 72 hours).
- Multidrug resistance (MDR) profiling : Evaluate P-glycoprotein efflux using verapamil inhibition controls in MDR-overexpressing lines (e.g., NCI/ADR-RES).
- Transcriptomic analysis : Correlate β-tubulin isotype expression (e.g., TUBB3 vs. TUBB) with resistance mechanisms .
Q. How does mechanistic pharmacokinetic modeling explain nonlinear distribution patterns of this compound in plasma and blood compartments?
- Methodological Answer : A three-compartment model incorporates:
- Plasma protein binding : Nonlinear saturable binding to albumin and α1-acid glycoprotein.
- Cremophor EL interactions : Competitive displacement from lipoproteins, affecting unbound fraction.
- Blood cell partitioning : Linear uptake into erythrocytes, validated via ex vivo equilibrium dialysis.
- PD linkage : Neutropenia risk is better predicted by unbound AUC (R² = 0.78) than total plasma exposure .
Data Contradiction Analysis
Q. Why do studies report conflicting potency values for this compound in MDR cancer models?
- Resolution Strategy :
- Variable CrEL content : Residual Cremophor EL in formulations alters drug partitioning in vitro. Use CrEL-free nanoparticles or vehicle-matched controls.
- Assay interference : MTT formazan crystals may precipitate in high-lipid formulations. Validate with ATP-based viability assays (e.g., CellTiter-Glo).
- β-III tubulin isoform bias : Prioritize cell lines with endogenous β-III expression (e.g., A549/PR) over transfected models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
